molecular formula C15H18N2O2 B2494091 ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate CAS No. 103409-93-4

ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No. B2494091
CAS RN: 103409-93-4
M. Wt: 258.321
InChI Key: QKYTXDOYQSTMNM-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, also known as EDMPPC, is an organic compound which has been studied for its potential applications in the scientific research field. This compound has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations.

Scientific Research Applications

Antimicrobial Activity

Ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate exhibits notable antimicrobial properties. Researchers have investigated its effectiveness against various microorganisms, particularly Gram-positive bacteria . This application is crucial in the ongoing battle against drug-resistant pathogens.

Biological Receptors Interaction

The compound’s 1,2,4-triazole scaffold plays a pivotal role in hydrogen-bonding and dipole interactions with biological receptors . Understanding these interactions can aid in drug design and optimization.

Anti-Inflammatory Potential

1,2,4-Triazoles, including our compound, have demonstrated anti-inflammatory activity . Investigating its mechanism of action and potential pathways could lead to novel anti-inflammatory agents.

Anticancer Research

1,2,4-Triazole-containing scaffolds have been studied for their anticancer properties . Researchers should investigate whether our compound exhibits similar effects against cancer cells.

Materials Science Applications

Considering the compound’s heterocyclic nature, it may find use in materials science—such as functional coatings or polymers—due to its diverse functional groups.

properties

IUPAC Name

ethyl 3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-5-19-15(18)14-11(3)16-17(12(14)4)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYTXDOYQSTMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Synthesis routes and methods

Procedure details

Similar to Example 1, p-tolylhydrazine (10 mmol, 1.8 g) and 2-acetyl-3-oxo-butyric acid ethyl ester (10 mmol, 1.7 g) were mixed in a solution of 50% pyridine in ethanol. The solvents were removed under vacuum. The named product was purified over silica gel (m.p. 47° C.–49° C.).
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